![molecular formula C18H14N4OS3 B2748530 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864916-87-0](/img/structure/B2748530.png)
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
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Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H14N4OS3 and its molecular weight is 398.52. The purity is usually 95%.
BenchChem offers high-quality N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research on derivatives similar to N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has shown potential antimicrobial activity. For instance, compounds synthesized with related structures have been evaluated for their in vitro antibacterial and antifungal activities against various pathogens, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans. The evaluation is based on measuring the zone of inhibition, indicating the compounds' efficacy in inhibiting microbial growth (Baviskar et al., 2013).
Antitumor Activity
Some derivatives, utilizing a similar benzothiazole structure as a pharmacophoric group, have been synthesized and screened for their potential antitumor activity against a wide range of human tumor cell lines. This screening is part of efforts to identify new chemotherapeutic agents. The antitumor activity evaluation included testing against cell lines derived from neoplastic diseases, revealing certain compounds' considerable activity against specific cancer types (Yurttaş et al., 2015).
Antischistosomal Activity
The search for new schistosomicidal agents has led to the synthesis of benzothiazol-2-yl-dithiocarbamates and their copper complexes. These compounds were evaluated in vitro for schistosomicidal activity against Schistosoma mansoni. Promising results were observed at different dosage levels, with some showing activity comparable to praziquantel, a standard treatment, suggesting a new class of potent schistosomicidal agents (Mahran et al., 2007).
Enzymatic Inhibition
Research into N-substituted derivatives of related structures has shown activity against enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). These enzymes are targets for therapeutic intervention in diseases such as Alzheimer's, making these compounds potential candidates for drug development. Enzymatic inhibition studies help identify new therapeutic agents with potential applications in treating neurodegenerative diseases (Siddiqui et al., 2013).
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS3/c1-11-7-8-13-14(9-11)25-17(19-13)20-15(23)10-24-18-21-16(22-26-18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUSLQXRWHIPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
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